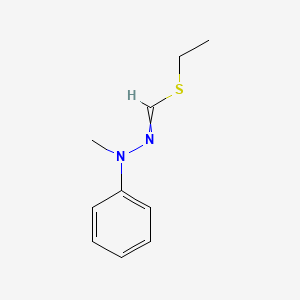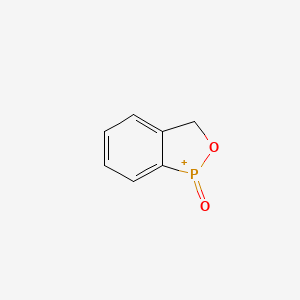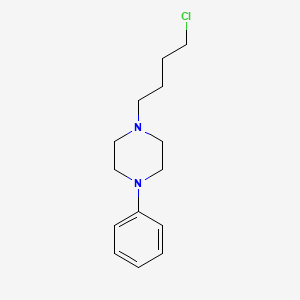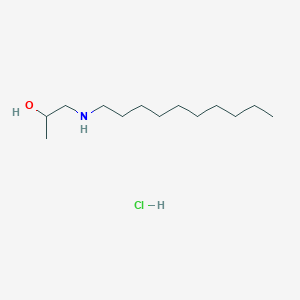
6-(9-Acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(9-Acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide is a synthetic organic compound that belongs to the class of acridine derivatives Acridine compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the acridine moiety, followed by the introduction of the amino and chloroethyl groups. Common reagents used in these reactions include acridine, chloroethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the acridine ring, potentially leading to dihydroacridine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine
In medicine, this compound may be investigated for its potential as an anticancer drug due to its ability to interfere with DNA replication and repair mechanisms.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or photostability.
Wirkmechanismus
The mechanism of action of 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide likely involves intercalation into DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The chloroethyl group may also form covalent bonds with DNA, further enhancing its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An anticancer drug that intercalates into DNA.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
What sets 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
125652-31-5 |
|---|---|
Molekularformel |
C29H33ClN4O2 |
Molekulargewicht |
505.0 g/mol |
IUPAC-Name |
6-(acridin-9-ylamino)-N-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]hexanamide |
InChI |
InChI=1S/C29H33ClN4O2/c30-17-19-34(20-21-35)23-15-13-22(14-16-23)32-28(36)12-2-1-7-18-31-29-24-8-3-5-10-26(24)33-27-11-6-4-9-25(27)29/h3-6,8-11,13-16,35H,1-2,7,12,17-21H2,(H,31,33)(H,32,36) |
InChI-Schlüssel |
CTDLRMKKYPUEBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)NC4=CC=C(C=C4)N(CCO)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)

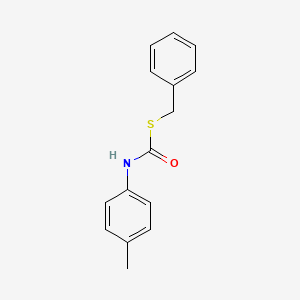

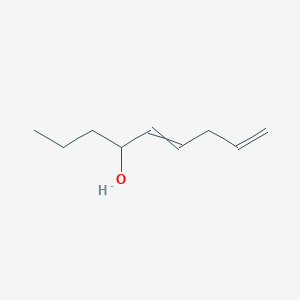
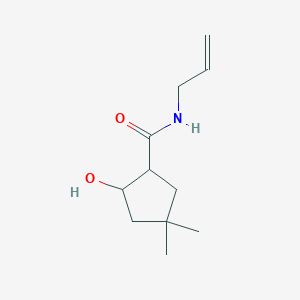

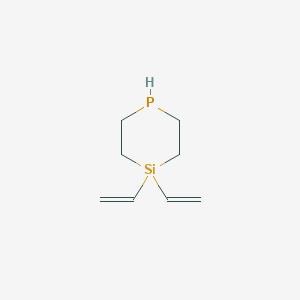
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
